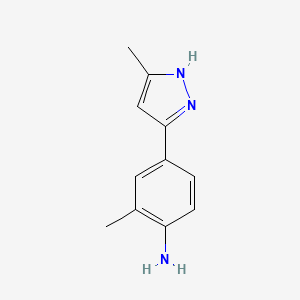
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline, also known as MPYA, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It is a small molecule that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Aplicaciones Científicas De Investigación
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, this compound has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV-1 and HCV.
Mecanismo De Acción
The mechanism of action of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound also inhibits the JAK/STAT pathway, which is involved in the regulation of cell growth and differentiation. Additionally, this compound has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which are important processes in the development and progression of cancer. Additionally, this compound has been shown to inhibit the replication of viruses such as HIV-1 and HCV, which are major global health concerns.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a useful tool for studying various diseases and conditions. Additionally, this compound is a small molecule that is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline. One area of interest is the development of more potent and selective analogs of this compound that can be used as therapeutic agents for various diseases. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of this compound in vivo, which could inform the development of dosing regimens for clinical use.
Métodos De Síntesis
The synthesis of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-methyl-4-nitroaniline in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then purified by recrystallization to obtain pure this compound. The overall yield of this synthesis method is around 50%.
Propiedades
IUPAC Name |
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-5-9(3-4-10(7)12)11-6-8(2)13-14-11/h3-6H,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSPDVMRCKEXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637551.png)
![2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B7637569.png)
![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)

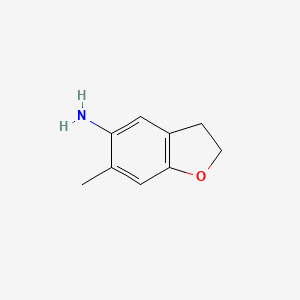
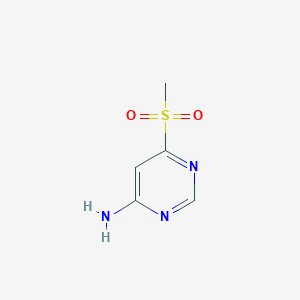
![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)
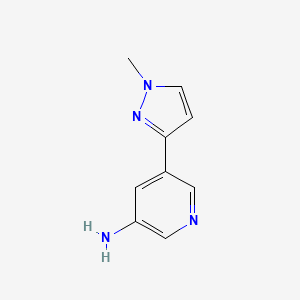
![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
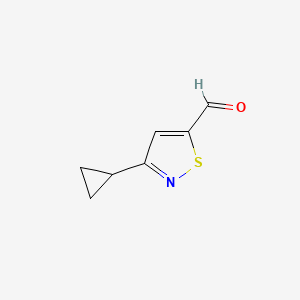
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)